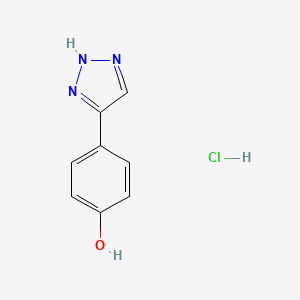

4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives has been a subject of extensive research. For instance, a series of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives were developed as potent steroid sulfatase (STS) inhibitors for the treatment of breast cancer . Another study successfully synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Molecular Structure Analysis

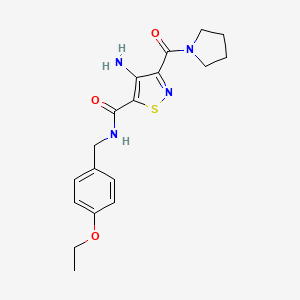

The molecular structure of this compound is established by NMR and MS analysis . The structure contains a triazole ring attached to a phenol group . The triazole ring is a five-membered ring containing two carbon atoms and three nitrogen atoms .Chemical Reactions Analysis

The chemical reactions involving this compound are mainly related to its use in the synthesis of various derivatives. For instance, the sulfamate group (sulfate mimic) is speculated to undergo a nucleophilic substitution reaction with the fGly residue that results in the sulfamoylation and inactivation of the catalytic site .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . It is a white solid.Applications De Recherche Scientifique

Novel Triazole Derivatives and Patent Landscape

Triazoles, including derivatives similar to 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride, are pivotal in drug discovery due to their broad biological activities. The patent landscape from 2008 to 2011 highlights the pharmaceutical industry's interest in triazoles for developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds are essential for addressing neglected diseases and bacterial resistance, emphasizing the need for innovative synthesis methods aligned with green chemistry principles (Ferreira et al., 2013).

Synthetic Routes and Bioconjugation

The versatility of 1,2,3-triazoles as scaffolds in organic synthesis is well-documented, with significant contributions to drug discovery, bioconjugation, and material science. The copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry, facilitates the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, demonstrating wide biological activities and potential for developing biologically active triazoles (Kaushik et al., 2019).

Environmental and Material Science Applications

Beyond pharmaceuticals, triazole derivatives, including those structurally related to this compound, find applications in environmental science and material development. For example, triazole-based compounds have been explored as corrosion inhibitors for metals, highlighting their potential in industrial applications to protect against environmental degradation (Hrimla et al., 2021).

Proton-Conducting Polymeric Membranes

In the realm of advanced materials, triazoles serve as fundamental components for developing proton-conducting membranes in fuel cells. These applications underscore the importance of 1,2,4-triazole derivatives in enhancing electrolyte membrane characteristics, such as thermal stability and ionic conductivity, vital for high-performance energy devices (Prozorova & Pozdnyakov, 2023).

Mécanisme D'action

The mechanism of action of 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride and its derivatives is mainly related to their inhibitory activity against certain enzymes. For example, the most active compound, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, demonstrated an extraordinary STS inhibitory potency in MCF-7 cells .

Orientations Futures

The future directions for 4-(1H-1,2,3-triazol-4-yl)phenol hydrochloride involve its potential use in the development of novel and effective cancer therapies . Its derivatives have shown promising results in inhibiting the proliferation of cancer cells and could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propriétés

IUPAC Name |

4-(2H-triazol-4-yl)phenol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O.ClH/c12-7-3-1-6(2-4-7)8-5-9-11-10-8;/h1-5,12H,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUYAIFCWJZHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2806760.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2806765.png)

![N-cyclopentyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2806770.png)

![2-[1-[2-(2,5-dimethylanilino)-2-oxoethyl]-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]-N-phenethylacetamide](/img/structure/B2806774.png)

![N-(1,3-benzodioxol-5-yl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2806776.png)